N-methyl-N-[5-(trifluoromethyl)-2-pyridinyl]benzenesulfonamide
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Overview
Description
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further connected to a benzenesulfonamide moiety. The trifluoromethyl group imparts significant chemical stability and lipophilicity, making this compound valuable in pharmaceutical and agrochemical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide typically involves a multi-step process. One common method is the nucleophilic substitution reaction between 3-amino-1H-1,2,4-triazoles and sulfonyl chloride derivatives. This reaction is performed under magnetic stirring at room temperature in solvents like acetonitrile or dimethylformamide (DMF), yielding the desired product in moderate yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale nucleophilic substitution reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent due to its stability and bioactivity.
Industry: It is used in the development of agrochemicals and other industrial applications.
Mechanism of Action
The mechanism of action of N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, in plants, it upregulates jasmonate-inducible defense genes, leading to increased production of secondary metabolites like nicotine. This action is achieved without causing significant growth inhibition, making it a valuable tool for crop protection .
Comparison with Similar Compounds
Similar Compounds
Methyl jasmonate: A phytohormone that induces plant defense responses but often causes growth inhibition.
Trifluoromethylpyridines: Compounds with similar trifluoromethyl groups, used in pharmaceuticals and agrochemicals.
Uniqueness
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide is unique due to its ability to mimic the effects of methyl jasmonate without the associated growth inhibition. This property makes it particularly valuable in agricultural applications where maintaining plant growth is crucial .
Properties
Molecular Formula |
C13H11F3N2O2S |
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Molecular Weight |
316.30 g/mol |
IUPAC Name |
N-methyl-N-[5-(trifluoromethyl)pyridin-2-yl]benzenesulfonamide |
InChI |
InChI=1S/C13H11F3N2O2S/c1-18(21(19,20)11-5-3-2-4-6-11)12-8-7-10(9-17-12)13(14,15)16/h2-9H,1H3 |
InChI Key |
HDELRTDSOCFEEA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=NC=C(C=C1)C(F)(F)F)S(=O)(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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